4-Phenoxypiperidine hydrochloride chemical properties
4-Phenoxypiperidine hydrochloride chemical properties
An In-Depth Technical Guide to 4-Phenoxypiperidine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Abstract
4-Phenoxypiperidine hydrochloride is a heterocyclic compound of significant interest in the fields of medicinal chemistry and pharmaceutical development. As a versatile synthetic intermediate, its core structure, which combines a piperidine ring with a phenoxy moiety, serves as a valuable scaffold for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive technical overview of its chemical properties, outlines a robust methodology for its synthesis and analytical characterization, discusses its applications as a key building block in drug discovery, and details essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.
Chemical Identity and Physicochemical Properties
4-Phenoxypiperidine hydrochloride is the hydrochloride salt form of 4-phenoxypiperidine. The salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for handling, formulation, and various synthetic applications. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 3413-27-2 | |
| Molecular Formula | C₁₁H₁₅NO·HCl | |
| Molecular Weight | 213.71 g/mol | |
| Appearance | White to off-white powder | |
| Purity | ≥ 97% (HPLC) | |
| Storage Conditions | Store at 0-8 °C, keep dry | |
| Free Base Formula | C₁₁H₁₅NO | |
| Free Base MW | 177.24 g/mol |
Synthesis and Chemical Reactivity
The synthesis of 4-phenoxypiperidine typically involves the formation of an ether linkage between a piperidine precursor and a phenyl group. A common and effective strategy is the Williamson ether synthesis, which involves the reaction of an alkoxide with an organohalide.[1][2] In this context, the synthesis would logically proceed by reacting a protected 4-hydroxypiperidine with a suitable phenoxide precursor or vice versa.
General Synthetic Workflow
The causality behind this synthetic choice is rooted in the reliability and broad applicability of the S(_N)2 mechanism that underpins the Williamson ether synthesis.[1][3] Using a protected piperidine, such as N-Boc-4-hydroxypiperidine, is critical to prevent the secondary amine from acting as a competing nucleophile. The subsequent deprotection and salt formation are standard, high-yielding steps.
Caption: Generalized workflow for the synthesis of 4-Phenoxypiperidine HCl.
Detailed Experimental Protocol (Representative)
This protocol describes a self-validating system where progress can be monitored by Thin Layer Chromatography (TLC) at each stage before proceeding.
Step 1: Synthesis of tert-butyl 4-phenoxypiperidine-1-carboxylate
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Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous tetrahydrofuran (THF).
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Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise to the stirred THF.
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Alcohol Addition: Slowly add a solution of N-Boc-4-hydroxypiperidine in anhydrous THF to the NaH suspension. Allow the mixture to stir until hydrogen gas evolution ceases, indicating the formation of the alkoxide.
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Aryl Halide Addition: While not the classic approach, reacting the formed alkoxide with an activated aryl halide (e.g., fluoronitrobenzene) is a viable path. A more common modern approach involves a copper- or palladium-catalyzed coupling (e.g., Buchwald-Hartwig or Ullmann condensation) of N-Boc-4-hydroxypiperidine with a halobenzene or phenol itself.
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Reaction & Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC until the starting material is consumed.
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Workup: Cool the reaction to room temperature and cautiously quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography to yield pure N-Boc-4-phenoxypiperidine.
Step 2 & 3: Deprotection and Hydrochloride Salt Formation
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Deprotection: Dissolve the purified N-Boc-4-phenoxypiperidine in a minimal amount of a suitable solvent like 1,4-dioxane or diethyl ether.
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Acidification: Add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane or gaseous HCl bubbled through diethyl ether) dropwise with stirring.
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Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring in an ice bath to maximize precipitation.
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Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any residual impurities.
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Drying: Dry the resulting white to off-white powder under vacuum to yield the final product, 4-Phenoxypiperidine hydrochloride.
Analytical Characterization
A robust analytical workflow is essential to confirm the identity, structure, and purity of the synthesized 4-Phenoxypiperidine hydrochloride. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Caption: Standard workflow for the purification and analysis of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation.
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¹H NMR: Will confirm the presence of protons on the phenyl and piperidine rings. The chemical shifts, splitting patterns, and integration values will correspond to the number and connectivity of protons. Protons adjacent to the oxygen and nitrogen atoms will show characteristic downfield shifts.
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¹³C NMR: Will show the number of unique carbon environments, confirming the presence of the piperidine and phenyl carbons.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound. For 4-Phenoxypiperidine hydrochloride, analysis would typically be performed on the free base. The expected molecular ion peak [M+H]⁺ for C₁₁H₁₅NO would be approximately 178.12 m/z.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TFA) would be used. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Applications in Medicinal Chemistry and Drug Development
The 4-phenoxypiperidine scaffold is of high interest due to the prevalence of the piperidine ring in numerous pharmaceuticals and the ability of the phenoxy group to modulate pharmacological properties.[4] Piperidine derivatives are foundational to many drugs targeting the central nervous system (CNS).[5][6]
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Structural Scaffold: It serves as a rigid and synthetically tractable scaffold. The piperidine nitrogen can be functionalized to introduce a variety of side chains, allowing for the exploration of structure-activity relationships (SAR).
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Intermediate for CNS Agents: The broader class of phenylpiperidines is well-established in the development of analgesics (pain relievers), including opioids like pethidine and fentanyl, and other CNS-active agents.[7][8] The phenoxy linkage in 4-phenoxypiperidine provides a different spatial and electronic arrangement compared to a direct phenyl-piperidine bond, offering a distinct chemical space for designing novel ligands for CNS receptors.
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Modulation of Physicochemical Properties: The phenoxy group can influence the lipophilicity, metabolic stability, and receptor-binding profile of a final drug candidate, making it a valuable component in drug design strategies.
Caption: Role of 4-Phenoxypiperidine HCl as a versatile scaffold in drug discovery.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be strictly followed. While a specific, verified Safety Data Sheet (SDS) for 4-Phenoxypiperidine hydrochloride was not available in the cited search results, general precautions for handling powdered amine hydrochloride salts should be applied.[9][10][11]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. When handling significant quantities of powder, use a dust mask or work in a ventilated fume hood to avoid inhalation.[9]
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] The recommended storage temperature is between 0-8 °C.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth and seek immediate medical attention.[11]
-
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
References
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Chem-Impex International. 4-Phenoxypiperidine hydrochloride.[Link]
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Wikipedia. Phenylpiperidines.[Link]
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Vadodaria, S. M. et al. (2015). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [Link]
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ResearchGate. Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor.[Link]
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Chemistry Steps. The Williamson Ether Synthesis.[Link]
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Study.com. Williamson Ether Synthesis Explained.[Link]
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Pontén, F. et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands... PubMed. [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[Link]
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Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
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Ryznerski, Z. et al. (1989). Synthesis and Pharmacological Properties of Phenoxyethylpiperazine Derivatives. PubMed. [Link]
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PubChem. 4-Phenylpiperidine.[Link]
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Global Substance Registration System (GSRS). 4-PHENOXYPIPERIDINE.[Link]
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- Alabugin, I. V. et al. (2023). Substituted 4-phenylpiperidines, their preparation and use. U.S.
- Benneker, F. B. G. et al. (1996). Compounds of 4-phenyl piperidine.
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